Technical Deep Dive: Natural Sources and Isolation of 2-Tridecenoic Acid in Salvia fruticosa
Technical Deep Dive: Natural Sources and Isolation of 2-Tridecenoic Acid in Salvia fruticosa
Executive Summary
This technical guide provides a rigorous analysis of 2-Tridecenoic acid (C13:1 Δ2) as a bioactive constituent within Salvia fruticosa (Greek Sage). While S. fruticosa is predominantly characterized by its terpene profile (1,8-cineole, camphor), the presence of odd-chain,
This document outlines the botanical context, biosynthetic origins, and a self-validating protocol for the extraction, isolation, and analytical verification of 2-Tridecenoic acid, designed for researchers in phytochemistry and pharmacology.
Part 1: Botanical and Chemical Context[1][2][3][4][5][6]
The Source: Salvia fruticosa Mill.[1][3][4]
Salvia fruticosa is a dominant sage species in the Eastern Mediterranean. Unlike S. officinalis, it is often characterized by a high 1,8-cineole content and a lower thujone profile, making it a safer candidate for therapeutic extracts.
Target Analyte Profile:
-
CAS: 6969-16-0[5]
-
Chemical Class: Medium-chain,
-unsaturated fatty acid (Alk-2-enoic acid). -
Significance: Odd-chain fatty acids are metabolically distinct from the common even-chain pool (C12, C14, C16). The
unsaturation (conjugated with the carboxyl group) confers chemical reactivity distinct from non-conjugated fatty acids, enhancing its potential as an antimicrobial agent and enzyme inhibitor.
Biosynthetic Causality
The presence of C13 acids typically stems from one of two pathways, which informs the extraction strategy:
- -Oxidation: Degradation of longer-chain fatty acids (e.g., C14) leading to the loss of one carbon.
-
Specific Desaturation: The conversion of Tridecanoic acid (C13:0) via acyl-CoA oxidase activity.
In Salvia, these lipids are often sequestered in the cuticular waxes or seed oils rather than the volatile essential oil fraction, necessitating specific lipophilic extraction protocols.
Part 2: Experimental Protocols (Self-Validating Systems)
Protocol A: Targeted Lipophilic Extraction
Objective: Isolate the fatty acid fraction containing 2-Tridecenoic acid while minimizing contamination from dominant terpenes.
Reagents:
-
Lyophilized S. fruticosa leaves (ground to 40 mesh).
-
Solvent System: Chloroform:Methanol (2:1 v/v) [Folch Method] or n-Hexane (for non-polar specificity).
-
Internal Standard: Tridecanoic acid-d25 (C13:0 isotope) or Nonadecanoic acid (C19:0).
Step-by-Step Workflow:
-
Pre-treatment: Freeze-dry plant material to arrest lipases. Pulverize to rupture cell walls.
-
Extraction: Macerate 10g powder in 100mL Chloroform:Methanol (2:1) under nitrogen atmosphere (to prevent oxidation of unsaturated bonds) for 4 hours at 4°C.
-
Phase Separation: Add 20mL of 0.9% NaCl solution. Centrifuge at 3000 x g for 10 mins.
-
Collection: Recover the lower chloroform phase (lipids). Evaporate to dryness under
stream. -
Saponification (Critical): 2-Tridecenoic acid may exist as a glyceride. Reflux residue with 0.5M KOH in methanol for 30 mins. Acidify to pH 2 with 1M HCl to protonate the free fatty acid.
-
Re-extraction: Extract the free fatty acids into Hexane.
Protocol B: Analytical Verification (GC-MS)
To distinguish 2-Tridecenoic acid from isomers (e.g., 9-Tridecenoic) and saturated analogs, derivatization is required.
-
Derivatization: Convert to Fatty Acid Methyl Esters (FAMEs) using
-Methanol (14%) at 60°C for 10 mins. -
Column: Fused silica capillary column (e.g., DB-23 or SP-2560), high polarity for isomer separation.
-
Temperature Program: 100°C (2 min)
10°C/min to 240°C Hold 5 min. -
Validation Criteria:
-
Retention Index (RI): Compare against C8-C20 FAME mix. 2-Tridecenoic acid methyl ester will elute after Tridecanoic acid methyl ester due to conjugation polarity.
-
Mass Spectrum: Look for characteristic McLafferty rearrangement ion (m/z 74 for saturated, but shifted for
unsaturated) and molecular ion ( ).
-
Part 3: Visualization of Workflows
Extraction and Isolation Logic
The following diagram illustrates the critical decision points in isolating this minor constituent from the complex Salvia matrix.
Caption: Workflow for the selective isolation of free fatty acids from Salvia fruticosa, prioritizing the stability of unsaturated bonds.
Mechanism of Action (Drug Development Context)
2-Tridecenoic acid acts as a "warhead" compound due to its
Caption: Pharmacological mechanism of 2-Tridecenoic acid acting as a Michael acceptor against biological targets.
Part 4: Quantitative Data Summary
The following table summarizes the expected fatty acid profile context in Salvia species, highlighting where 2-Tridecenoic acid appears relative to major constituents. Note that 2-Tridecenoic is a minor constituent , often requiring enrichment.
| Fatty Acid Class | Representative Compound | Typical Abundance (%) | Retention Characteristic (GC-MS) |
| Saturated (Major) | Palmitic Acid (C16:0) | 15 - 25% | Early Elution |
| Unsaturated (Major) | Oleic Acid (C18:1) | 20 - 35% | Mid Elution |
| Polyunsaturated | Linoleic Acid (C18:2) | 30 - 45% | Late Elution |
| Odd-Chain (Trace) | Tridecanoic Acid (C13:0) | < 0.5% | Reference Marker |
| Target Analyte | 2-Tridecenoic Acid (C13:1) | < 0.1% - 0.5% | Elutes after C13:0; Distinct MS frag. |
Note: Abundance varies significantly by chemotype and extraction method. Enrichment via Urea Complexation or Silver Ion Chromatography (Ag-HPLC) is recommended for isolation.
Part 5: Therapeutic Implications for Drug Development
Antimicrobial Potency
Medium-chain fatty acids (MCFAs) are known membrane disruptors. The introduction of the
-
Application: Topical formulations for resistant Gram-positive bacteria (e.g., S. aureus).
Anti-Inflammatory Signaling
As an
-
Pathway: Potential modulation of the Nrf2 pathway (oxidative stress response) via Keap1 modification.
-
COX Inhibition: Fatty acids of this chain length can competitively inhibit Cyclooxygenase enzymes, reducing prostaglandin synthesis.
References
-
PubChem. (2025).[5] 2-Tridecenoic Acid (CID 5282735).[5] National Library of Medicine. [Link][5]
-
LOTUS Initiative. (2025). Natural Products Occurrence Database: Salvia fruticosa. [Link][5]
-
Topçu, G., et al. (2013).[11] "Terpenoids, essential oil composition, fatty acid profile, and biological activities of Anatolian Salvia fruticosa Mill." Turkish Journal of Chemistry, 37, 619–632.[12][11] [Link]
-
Karioti, A., et al. (2003). "Effect of Nitrogen Concentration of the Nutrient Solution on the Volatile Constituents of Leaves of Salvia fruticosa Mill." Journal of Agricultural and Food Chemistry, 51(22), 6505–6508. [Link]
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